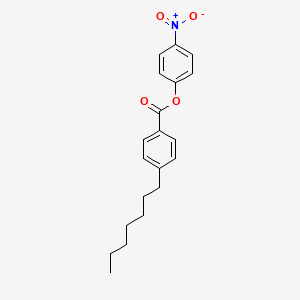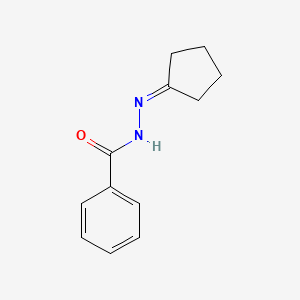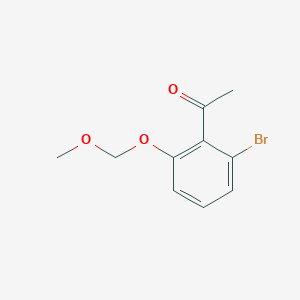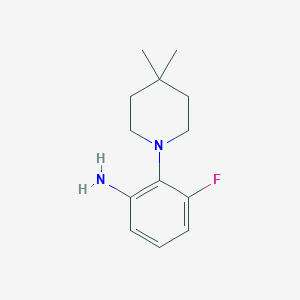![molecular formula C11H11F2N3 B11714935 2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline](/img/structure/B11714935.png)
2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline is a chemical compound with the molecular formula C11H11F2N3. This compound is characterized by the presence of a difluoromethyl group attached to a pyrazole ring, which is further connected to an aniline moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline typically involves the difluoromethylation of pyrazole derivatives. One common method includes the reaction of 3-(difluoromethyl)-4-methyl-1H-pyrazole with aniline under specific conditions. The reaction is usually carried out in the presence of a base and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. Transition-metal-catalyzed reactions, such as those involving palladium or copper catalysts, are often employed to achieve high yields and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated pyrazole oxides, while substitution reactions can introduce various functional groups onto the aniline ring .
Applications De Recherche Scientifique
2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable candidate for drug development, as it can interact with various enzymes and receptors within the body .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Difluoromethyl)-4-methyl-1H-pyrazole
- 4-Methyl-1H-pyrazol-1-yl]aniline
- 2-[3-(Trifluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline
Uniqueness
2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses .
Propriétés
Formule moléculaire |
C11H11F2N3 |
|---|---|
Poids moléculaire |
223.22 g/mol |
Nom IUPAC |
2-[3-(difluoromethyl)-4-methylpyrazol-1-yl]aniline |
InChI |
InChI=1S/C11H11F2N3/c1-7-6-16(15-10(7)11(12)13)9-5-3-2-4-8(9)14/h2-6,11H,14H2,1H3 |
Clé InChI |
YKNCTZVQBXIQRD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(N=C1C(F)F)C2=CC=CC=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B11714864.png)
![N-(2,2,2-trichloro-1-{[(2,5-dimethylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11714872.png)



![4-[(4-{4-[(4-Aminophenyl)sulfanyl]phenoxy}phenyl)sulfanyl]aniline](/img/structure/B11714903.png)

![(1S,4R)-9-methyl-8-azatetracyclo[5.5.3.01,8.04,9]pentadec-5-ene](/img/structure/B11714911.png)

![(1R,2R,6S,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]decane-3,5-dione](/img/structure/B11714929.png)


